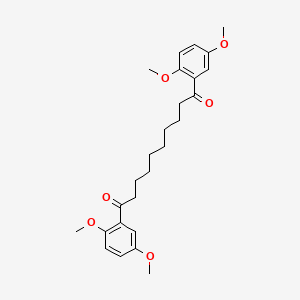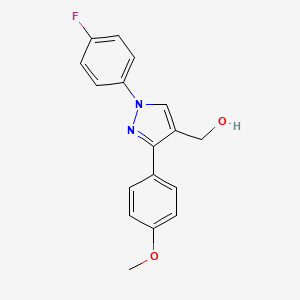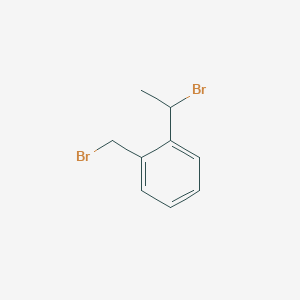![molecular formula C18H15ClF3N5OS B12016471 N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide CAS No. 573943-16-5](/img/structure/B12016471.png)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Chlor-5-(Trifluormethyl)phenyl]-2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-Chlor-5-(Trifluormethyl)phenyl]-2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamid umfasst typischerweise mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Beteiligung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Pyridinylgruppe: Die Pyridinylgruppe wird häufig über eine nucleophile Substitutionsreaktion eingeführt.
Anlagerung der Sulfanylgruppe: Die Sulfanylgruppe wird durch eine Thiolierungsreaktion eingebaut, bei der ein Thiol mit einem halogenierten Vorläufer reagiert.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Triazolderivats mit dem chlorierten Phenylacetamid unter Bedingungen, die die Amidbindungsbildung fördern, wie z. B. die Verwendung von Kupplungsreagenzien wie EDCI oder DCC.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Nitrogruppen oder andere reduzierbare Funktionalitäten im Molekül abzielen.
Substitution: Der aromatische Ring mit den Chlor- und Trifluormethylgruppen kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.
Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion mit Natriumborhydrid (NaBH4).
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Nitriermittel (HNO3/H2SO4) oder Halogenierungsmittel (Br2/FeBr3) erleichtert werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine oder reduzierte aromatische Ringe.
Substitution: Nitroderivate, halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, wodurch sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde oder Inhibitor in Studien zur Enzymaktivität dienen, insbesondere bei Enzymen, die mit Triazol- oder Pyridinylgruppen interagieren.
Medizin
Medizinisch wurden Verbindungen mit ähnlichen Strukturen auf ihr Potenzial als Antimykotika, Antibakterien oder Antikrebsmittel untersucht. Das Vorhandensein des Triazolrings ist besonders bemerkenswert, da Triazole für ihre biologische Aktivität bekannt sind.
Industrie
Industriell könnte diese Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet werden, wie z. B. Polymere oder Beschichtungen, die die einzigartigen chemischen Eigenschaften erfordern, die durch die Trifluormethyl- und Triazolgruppen vermittelt werden.
Wirkmechanismus
Der Mechanismus, durch den N-[2-Chlor-5-(Trifluormethyl)phenyl]-2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamid seine Wirkungen entfaltet, hängt von seiner Anwendung ab. In biologischen Systemen kann es mit spezifischen Enzymen oder Rezeptoren interagieren, ihre Aktivität hemmen oder ihre Funktion verändern. Der Triazolring kann an Metallionen oder aktive Zentren in Enzymen binden, während die Pyridinylgruppe an Wasserstoffbrückenbindungen oder π-π-Wechselwirkungen teilnehmen kann.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe or inhibitor in studies involving enzyme activity, particularly those enzymes that interact with triazole or pyridinyl groups.
Medicine
Medically, compounds with similar structures have been investigated for their potential as antifungal, antibacterial, or anticancer agents. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their biological activity.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the trifluoromethyl and triazole groups.
Wirkmechanismus
The mechanism by which N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can bind to metal ions or active sites in enzymes, while the pyridinyl group can participate in hydrogen bonding or π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[2-Chlor-5-(Trifluormethyl)phenyl]-2-{[4-(4-Methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamid
- N-[2-Chlor-5-(Trifluormethyl)phenyl]-2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamid
Einzigartigkeit
Die Einzigartigkeit von N-[2-Chlor-5-(Trifluormethyl)phenyl]-2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Die Trifluormethylgruppe erhöht die Lipophilie und metabolische Stabilität, während der Triazolring ein Gerüst für die Interaktion mit biologischen Zielmolekülen bietet.
Diese detaillierte Übersicht soll ein umfassendes Verständnis von N-[2-Chlor-5-(Trifluormethyl)phenyl]-2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamid, seiner Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften vermitteln.
Eigenschaften
CAS-Nummer |
573943-16-5 |
|---|---|
Molekularformel |
C18H15ClF3N5OS |
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-2-27-16(13-5-3-4-8-23-13)25-26-17(27)29-10-15(28)24-14-9-11(18(20,21)22)6-7-12(14)19/h3-9H,2,10H2,1H3,(H,24,28) |
InChI-Schlüssel |
QHGKXTCPSGFDQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016414.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B12016416.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12016433.png)
![2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12016434.png)
![5-(2-Fluorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016444.png)
![(5Z)-3-benzyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016449.png)
![(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016459.png)
![Ethyl 2-(furan-2-ylmethylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016460.png)


